molecular formula C8H6Cl2N4 B8484723 1-Cyano-3-(3,5-dichlorophenyl)guanidine

1-Cyano-3-(3,5-dichlorophenyl)guanidine

Cat. No.: B8484723
M. Wt: 229.06 g/mol
InChI Key: SICMGMNZHBFHDR-UHFFFAOYSA-N
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Description

1-Cyano-3-(3,5-dichlorophenyl)guanidine is a guanidine derivative featuring a cyano group (-CN) at position 1 of the guanidine core and a 3,5-dichlorophenyl substituent at position 3. Guanidines are known for their strong basicity due to the resonance-stabilized positive charge on the nitrogen atoms. However, the electron-withdrawing cyano and dichlorophenyl groups in this compound modulate its electronic properties, reducing basicity compared to simpler guanidine derivatives like guanidine hydrochloride (C₅H₉N₃·HCl) . The 3,5-dichlorophenyl moiety introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems or influence material stability in industrial applications.

Properties

Molecular Formula

C8H6Cl2N4

Molecular Weight

229.06 g/mol

IUPAC Name

1-cyano-2-(3,5-dichlorophenyl)guanidine

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)14-8(12)13-4-11/h1-3H,(H3,12,13,14)

InChI Key

SICMGMNZHBFHDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C(N)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares key structural and functional features of 1-Cyano-3-(3,5-dichlorophenyl)guanidine with related guanidine derivatives:

Compound Name CAS No. Substituents Key Features Reference
1-Cyano-3-(3,5-dichlorophenyl)guanidine Not Provided -CN (position 1), 3,5-Cl₂Ph (position 3) High lipophilicity, electron-withdrawing groups, potential bioactivity N/A
1-(4-Cyanophenyl)guanidine hydrochloride 4714-62-9 -CN (para-phenyl), HCl salt Increased water solubility due to HCl salt; para-cyano substitution
2-Cyano-1-methyl-3-(sulphinyl ethyl)guanidine 54237-72-8 -CN, methyl, sulphoxide Impurity in cimetidine synthesis; sulphoxide enhances polarity
2-Cyano-1,3-dimethylguanidine 31857-31-5 -CN, two methyl groups Reduced steric hindrance; methyl groups increase electron density
Guanidine hydrochloride 50-01-1 -HCl salt Simple guanidine salt; high basicity, widely used in protein denaturation

Key Differences and Implications

  • Electronic Effects: The 3,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may reduce nucleophilicity compared to methyl-substituted analogs (e.g., 2-Cyano-1,3-dimethylguanidine) . Cyano groups in all analogs withdraw electrons, but their positions vary. For example, 1-(4-Cyanophenyl)guanidine hydrochloride places -CN on the phenyl ring, altering conjugation compared to the target compound’s direct attachment to the guanidine core .
  • Solubility and Stability: Hydrochloride salts (e.g., 1-(4-Cyanophenyl)guanidine hydrochloride) exhibit higher aqueous solubility than neutral guanidines like the target compound . The sulphinyl ethyl group in 54237-72-8 increases polarity, making it more soluble in polar solvents but less stable under reducing conditions .
  • Biological and Industrial Relevance: Chlorinated aromatics (e.g., 3,5-dichlorophenyl) are common in agrochemicals and pharmaceuticals due to their resistance to metabolic degradation. Methylated analogs (e.g., 31857-31-5) are simpler to synthesize but lack the steric and electronic complexity needed for targeted bioactivity .

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